N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 5-methyl group on the pyrimidine ring.
- A 3-(4-methylphenyl) substituent on the pyrazolo moiety.
- A 7-amine group linked to a 3-methoxyphenyl ring.
tb) and other pathogens, suggesting possible relevance in drug discovery .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-9-16(10-8-14)19-13-22-25-20(11-15(2)23-21(19)25)24-17-5-4-6-18(12-17)26-3/h4-13,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXWATSRQDMCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without the need for catalysts and is often carried out in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives . Additionally, the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions can lead to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry approaches, such as catalyst-free reactions and solvent recycling, can contribute to more sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit tumor cell proliferation.
- Mechanism of Action : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell growth and survival. Specifically, it has been shown to induce apoptosis in various cancer cell lines.
- Case Study : A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects.
- Mechanism of Action : It is hypothesized that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit antimicrobial properties.
- Case Study : Some derivatives have shown efficacy against bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as tyrosine kinases and c-AMP phosphodiesterases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its therapeutic effects. Additionally, its ability to mimic purine analogs contributes to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations
A. 3-Substituent Impact
- Electron-Withdrawing Groups (EWGs): Compounds with 3-(4-fluorophenyl) (e.g., Compounds 32, 47) show enhanced anti-M. tb activity, likely due to improved target binding via electronegative interactions .
- Electron-Donating Groups (EDGs): The target compound’s 3-(4-methylphenyl) substituent (EDG) may reduce potency compared to fluoro analogs but could improve metabolic stability .
B. 5-Substituent Diversity
- Methyl/Alkyl Groups: The target’s 5-methyl group is common in analogs (e.g., Compounds 15, 32) and may balance steric bulk and lipophilicity .
- Aryl Groups: Compounds with 5-phenyl (e.g., Compound 47) or 5-(4-methoxyphenyl) (e.g., Compound 34 in ) show varied activity, suggesting substituent size and polarity influence target engagement .
C. Amine Group Modifications
- Pyridinylmethyl vs. Aryl Amines: Most active analogs (e.g., Compounds 32, 47) use pyridin-2-ylmethyl amines, which may enhance solubility and metal coordination in enzyme active sites .
Biological Activity
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine structure. Its molecular formula is , and it features various substituents that enhance its pharmacological properties. The presence of methoxy and methyl groups contributes to its lipophilicity and electronic characteristics, potentially influencing its interaction with biological targets.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in cell cycle regulation and signal transduction pathways. The compound may also induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 | Induction of apoptosis via caspases |
| MDA-MB-231 | 0.30 | Inhibition of CDK activity |
| A549 (Lung Cancer) | 0.35 | ROS generation and mitochondrial damage |
Antiviral Activity
The compound has also shown antiviral properties , particularly against certain strains of viruses. Studies indicate that it disrupts viral replication by targeting specific viral proteins.
Case Studies
-
Study on Breast Cancer Cells :
A recent study evaluated the efficacy of this compound in MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.25 µM. Mechanistic investigations revealed that the compound triggered apoptosis through caspase activation, specifically caspases 3, 8, and 9 . -
Antiviral Evaluation :
Another study assessed the antiviral activity of this compound against influenza virus strains. It was found to inhibit viral replication effectively by interfering with the viral RNA polymerase activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., 4-methylphenyl) and nucleophilic substitution for the 3-methoxyphenyl amine group . Key parameters include:
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility.
- Temperature : 80–110°C for coupling steps; room temperature for amine substitutions.
- Yield Optimization : Yields range from 48–78% for analogous pyrazolo[1,5-a]pyrimidines, with purity confirmed via HPLC (>95%) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, methyl at C5) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., triclinic system, space group P-1 for similar analogs) .
- HRMS : Validates molecular formula (e.g., C₂₂H₂₁N₅O expected m/z 379.18) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Assays :
- In vitro Growth Inhibition : Test against Mycobacterium tuberculosis (MIC < 1 µg/mL observed in pyrazolo[1,5-a]pyrimidines with fluorophenyl groups) .
- Cancer Cell Lines : Dose-response curves (IC₅₀) in MCF-7 (breast) or A549 (lung) cells, using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the optimization of this compound for enhanced enzyme inhibition?
- Approach :
- Substituent Variation : Compare analogs with halogen (Cl, F) or bulky groups (tert-butyl) at C3/C5 to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace methoxyphenyl with pyridinyl to improve solubility without losing affinity .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or bacterial enzymes .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Strategies :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify false negatives due to rapid degradation .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) for binding kinetics .
Q. What experimental designs are effective for identifying the primary biological targets of this compound?
- Methods :
- Chemical Proteomics : Use immobilized compound pull-down assays with MS/MS to identify bound proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes whose loss rescues compound toxicity .
- Thermal Shift Assays : Monitor protein melting shifts to detect direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
